molecular formula C7H4ClF3O2S B2498916 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride CAS No. 1780465-63-5

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride

Cat. No.: B2498916
CAS No.: 1780465-63-5
M. Wt: 244.61
InChI Key: WBBRFBYUCDBVBC-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is a chemical compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride typically involves the introduction of difluoromethyl and fluorobenzenesulfonyl groups onto a benzene ring. One common method involves the reaction of 2-fluorobenzenesulfonyl chloride with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of advanced purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and other functionalized benzene compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of stable sulfonamide and sulfonate derivatives. These interactions are crucial for its applications in chemical synthesis and biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride is unique due to the presence of both difluoromethyl and fluorobenzenesulfonyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRFBYUCDBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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